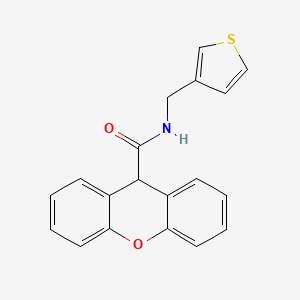

N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide" is not directly mentioned in the provided papers. However, we can infer from the related research that it is likely a heterocyclic compound containing both thiophene and xanthene units. Thiophene is a five-membered sulfur-containing ring, and xanthene is a tricyclic compound, which is often used in the synthesis of dyes, pharmaceuticals, and other organic materials .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including condensation and nucleophilic substitution. For example, the synthesis of xanthene derivatives can be achieved through a two-carbon homologation using N-vinylacetamides or ethyl vinyl ether as acetaldehyde anion equivalents . Similarly, aromatic polyamides with xanthene cardo groups can be synthesized from monomers prepared via nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of compounds related to "this compound" often features intramolecular hydrogen bonding and specific dihedral angles between aromatic rings, as seen in the structural analysis of N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide . The crystal packing and vibrational properties of these compounds are also of interest, with studies utilizing techniques like FTIR, NMR, and single-crystal X-ray diffraction .

Chemical Reactions Analysis

Compounds containing thiophene and xanthene units can participate in various chemical reactions. For instance, thiophene derivatives have been synthesized and shown to exhibit antiarrhythmic, serotonin antagonist, and antianxiety activities . Additionally, N-glycosyl-thiophene-2-carboxamides have been synthesized and assayed for their effects on cell growth, indicating the potential for biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of xanthene-containing compounds include high glass transition temperatures, decomposition temperatures, and char yields, indicating thermal stability . These compounds are also described as amorphous, readily soluble in polar solvents, and capable of forming transparent, flexible films with good mechanical strength . The presence of thiophene is likely to contribute to the electronic properties of the compound, potentially affecting its reactivity and interaction with biological targets .

Scientific Research Applications

Antimicrobial and Molecular Docking Studies

Research by Cakmak et al. (2022) on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide demonstrated its effective antibacterial activity and potential binding with lung cancer proteins through molecular docking studies. These findings suggest potential applications of related compounds in developing antibacterial agents and cancer therapeutics (Cakmak et al., 2022).

Corrosion Inhibition

Daoud et al. (2014) explored the corrosion inhibition properties of a thiophene Schiff base on mild steel in acidic solutions. The study revealed that the compound efficiently inhibited corrosion, indicating that similar thiophene derivatives could be explored for their corrosion inhibition properties in industrial applications (Daoud et al., 2014).

Electrochemical and Electrochromic Properties

Hu et al. (2013) synthesized novel donor-acceptor type monomers related to thiophene and analyzed their electrochemical and electrochromic properties. The introduction of different acceptor groups significantly affected their properties, suggesting that N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide could have interesting electrochromic applications based on its structural makeup (Hu et al., 2013).

Synthesis and Characterization for Material Science

The synthesis of polyamides containing xanthene units and their characterization, as conducted by Guo et al. (2015), reveals the potential of xanthene derivatives in creating new materials with desirable thermal and solubility properties. This research implies that this compound could be a candidate for synthesizing novel polyamides with specific characteristics (Guo et al., 2015).

Enzyme Inhibitory Activity

The evaluation of thiophene-based heterocyclic compounds for enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) by Cetin et al. (2021) suggests that structurally related compounds could serve as lead compounds in the development of enzyme inhibitors for therapeutic applications (Cetin et al., 2021).

Mechanism of Action

Target of Action

Thiophene-based analogs, a key structural component of this compound, have been reported to exhibit a variety of biological effects . They have been found to play a vital role for medicinal chemists in improving advanced compounds with diverse biological effects .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives have been found to inhibit the main protease (3CL pro) of the severe acute respiratory syndrome coronavirus (SARS-CoV-2) .

Biochemical Pathways

Thiophene derivatives have been reported to exhibit a wide range of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiophene derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2S/c21-19(20-11-13-9-10-23-12-13)18-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)18/h1-10,12,18H,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDNDRYTKKEVFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Chlorophenyl)methyl]-N-Boc-glycine](/img/structure/B2530504.png)

![N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2530505.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2530509.png)

![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2530511.png)

![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530513.png)

![Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate](/img/structure/B2530519.png)

![11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2530521.png)

![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)

![6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2530524.png)

![4-[[5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoic acid](/img/structure/B2530526.png)